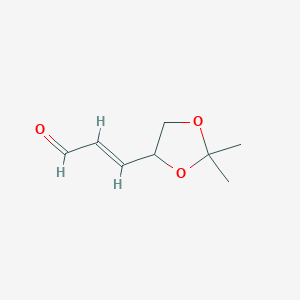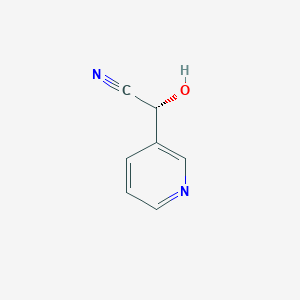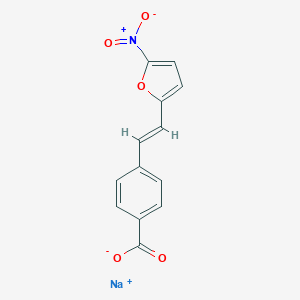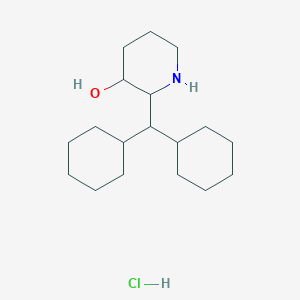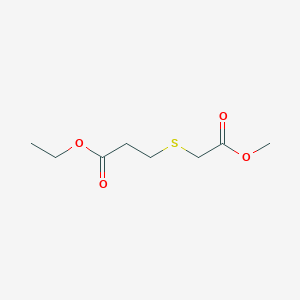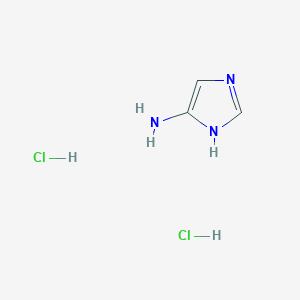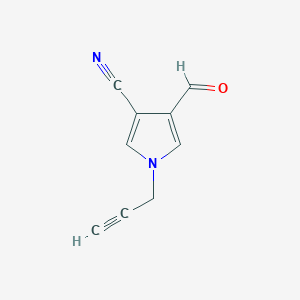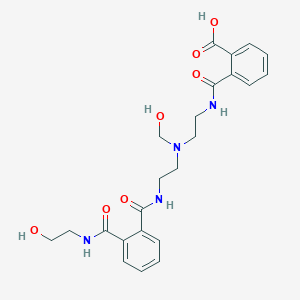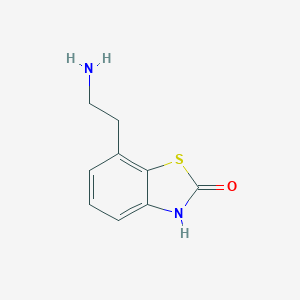
7-(2-Amino-ethyl)-3H-benzothiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Amino-ethyl)-3H-benzothiazol-2-one, also known as AEBO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the benzothiazole family and has a unique structure that makes it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one is not fully understood. However, it has been suggested that 7-(2-Amino-ethyl)-3H-benzothiazol-2-one may exert its effects by binding to specific targets in the body, such as enzymes or receptors. This binding may then lead to a cascade of biochemical reactions that ultimately result in the observed biological effects.
Biochemical and Physiological Effects:
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that 7-(2-Amino-ethyl)-3H-benzothiazol-2-one can inhibit the activity of certain enzymes and receptors, which may contribute to its antitumor, antiviral, and anti-inflammatory effects. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It is also relatively stable and has a long shelf life. However, there are some limitations to using 7-(2-Amino-ethyl)-3H-benzothiazol-2-one in lab experiments. It may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 7-(2-Amino-ethyl)-3H-benzothiazol-2-one. One area of interest is its potential as a drug target for various diseases. Further studies are needed to fully understand its mechanism of action and to identify specific targets for drug development. Another area of interest is its potential as a fluorescent probe for imaging studies. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been shown to exhibit fluorescence properties, which could make it a useful tool for imaging various biological processes.
In conclusion, 7-(2-Amino-ethyl)-3H-benzothiazol-2-one is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological and pharmacological activities and has been found to inhibit the activity of certain enzymes and receptors. While there are some limitations to using 7-(2-Amino-ethyl)-3H-benzothiazol-2-one in lab experiments, it has several advantages and holds promise for future research in drug development and imaging studies.
Métodos De Síntesis
The synthesis of 7-(2-Amino-ethyl)-3H-benzothiazol-2-one involves the reaction between 2-aminobenzothiazole and ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to yield 7-(2-Amino-ethyl)-3H-benzothiazol-2-one.
Aplicaciones Científicas De Investigación
7-(2-Amino-ethyl)-3H-benzothiazol-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological and pharmacological activities such as antitumor, antiviral, and anti-inflammatory effects. 7-(2-Amino-ethyl)-3H-benzothiazol-2-one has also been found to inhibit the activity of certain enzymes and receptors, making it a potential drug target for various diseases.
Propiedades
Número CAS |
108773-10-0 |
|---|---|
Nombre del producto |
7-(2-Amino-ethyl)-3H-benzothiazol-2-one |
Fórmula molecular |
C9H10N2OS |
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
7-(2-aminoethyl)-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H10N2OS/c10-5-4-6-2-1-3-7-8(6)13-9(12)11-7/h1-3H,4-5,10H2,(H,11,12) |
Clave InChI |
GJMIYODXHMRHDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
SMILES canónico |
C1=CC(=C2C(=C1)NC(=O)S2)CCN |
Sinónimos |
2(3H)-Benzothiazolone,7-(2-aminoethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



